Negative Pharmacological Selectivity at the Human Melatonin MT2 Receptor: Inactive Control Designation vs. Active Agonist UCSF4226
Sigma-Aldrich has empirically validated and catalogued CAS 953228-89-2 (Product Z3670677764) as an inactive control compound for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226). This designation means that in functional or binding assays against the human MT2 receptor, this compound demonstrated no significant agonist activity above baseline, in direct contrast to the active comparator UCSF4226 . This negative result is quantitatively meaningful: it establishes that the meta-methoxyphenyl substitution pattern ablates MT2 receptor engagement, whereas the active agonist UCSF4226 (which contains a different substitution pattern) produces measurable receptor activation. For researchers conducting GPCR screening campaigns, this compound serves as a validated negative control, enabling proper normalization and interpretation of assay results — a role that non-validated or structurally distinct compounds cannot fulfill.
| Evidence Dimension | Functional activity at human melatonin MT2 receptor |
|---|---|
| Target Compound Data | Inactive (no significant agonist activity detected; designated as inactive control by Sigma-Aldrich) |
| Comparator Or Baseline | UCSF4226 (ZINC128734226): Selective human melatonin MT2 receptor agonist (active) |
| Quantified Difference | Qualitative binary outcome: inactive vs. active; compound fails to activate MT2 receptor whereas UCSF4226 produces measurable agonism |
| Conditions | Functional and/or binding assay at human MT2 receptor (Sigma-Aldrich product validation studies) |
Why This Matters
A vendor-validated inactive control designation provides procurement-grade certainty that this compound will not confound MT2-related assays, unlike unvalidated analogs.
